3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

EPAC1 inhibition cAMP signaling structure-activity relationship

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-65-8, MF C12H11FN2O, MW 218.23 g/mol) is a fused bicyclic heterocycle comprising a 4-fluorobenzyl substituent at the 3-position of a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core. The compound belongs to the pyrrolo[3,2-d]isoxazole class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including EPAC (Exchange Protein directly Activated by cAMP) isoforms, cyclin-dependent kinases, and inflammatory mediators.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
Cat. No. B12876415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)CC3=CC=C(C=C3)F
InChIInChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)7-11-10-5-6-14-12(10)16-15-11/h1-4,14H,5-7H2
InChIKeyAGMOBLIUQJWKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Core Chemical Identity & Scaffold Characteristics for Procurement Evaluation


3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-65-8, MF C12H11FN2O, MW 218.23 g/mol) is a fused bicyclic heterocycle comprising a 4-fluorobenzyl substituent at the 3-position of a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core . The compound belongs to the pyrrolo[3,2-d]isoxazole class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including EPAC (Exchange Protein directly Activated by cAMP) isoforms, cyclin-dependent kinases, and inflammatory mediators [1]. Its SMILES notation (c1cc(ccc1Cc2c3c(on2)NCC3)F) and InChI (1S/C12H11FN2O/c13-9-3-1-8(2-4-9)7-11-10-5-6-14-12(10)16-15-11/h1-4,14H,5-7H2) are well-established . The compound is commercially available from multiple suppliers at purities ≥97%, serving as a building block and screening candidate in early-stage drug discovery .

Why 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Interchanged with Other Pyrrolo[3,2-d]isoxazole Analogs


Within the pyrrolo[3,2-d]isoxazole scaffold, the nature and position of the aryl substituent at the 3-position profoundly modulates both target potency and physicochemical properties. In the EPAC inhibitor series disclosed in US11124489, the 4-chlorobenzyl analog (Compound 32) achieves an EPAC1 IC50 of 3.0 µM, while the 4-fluorobenzyl analog (Compound 36) yields an IC50 of 6.7 µM—a greater than 2-fold difference arising solely from halogen identity [1]. Similarly, shifting the fluorine from the para to the ortho position (2-fluorobenzyl isomer, CAS 603067-86-3) alters the computed LogP from approximately 2.51 to a different value, affecting membrane permeability and non-specific binding . These SAR findings demonstrate that simple in-class substitution—even among halogenated benzyl congeners—can significantly alter both biochemical potency and drug-like properties, making generic interchange scientifically indefensible without head-to-head data.

Quantitative Differentiation Evidence: 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole vs. Closest Structural Analogs


EPAC1 Inhibitory Potency: 4-Fluorobenzyl vs. 4-Chlorobenzyl Analog – A 2.2-Fold Difference in IC50

In the EPAC antagonist program described in US11124489, the 4-fluorobenzyl derivative (Compound 36, BDBM517692) displayed an EPAC1 IC50 of 6.70E+3 nM (6.7 µM). The direct 4-chlorobenzyl analog (Compound 32, BDBM517688) achieved an IC50 of 3.00E+3 nM (3.0 µM) in the same assay format, representing a 2.23-fold greater potency for the chloro congener [1]. This head-to-head comparison within a single patent series demonstrates that the 4-fluorobenzyl compound is a measurably weaker EPAC1 inhibitor but may offer advantages in selectivity or physicochemical profile that warrant its use in specific contexts.

EPAC1 inhibition cAMP signaling structure-activity relationship

Lipophilicity Differentiation: 4-Fluorobenzyl vs. 2-Fluorobenzyl Positional Isomer – Impact on LogP and Membrane Permeability

The computed LogP for the 2-fluorobenzyl positional isomer (CAS 603067-86-3) is 2.51050 , reflecting the electronic influence of fluorine placement on overall lipophilicity. While an experimentally determined LogP for the 4-fluorobenzyl target compound is not publicly available, the para-substitution pattern is expected to yield a comparable or slightly higher LogP due to reduced intramolecular dipole effects relative to the ortho isomer. This difference can translate into altered membrane permeability and off-target binding profiles, as LogP shifts of even 0.5 units are known to affect ADME properties in lead optimization [1].

lipophilicity LogP positional isomer drug-like properties

Anti-Inflammatory Potential: Pyrrolo[3,2-d]isoxazole Scaffold Class-Level Evidence vs. Non-Fluorinated Analogs

While no direct anti-inflammatory data exist for the specific 4-fluorobenzyl compound, closely related pyrrolo[3,2-d]isoxazole-3-carbohydrazide derivatives (R-99 and R-123) have demonstrated significant anti-inflammatory activity in murine models. R-99 and R-123 reduced leukocyte migration in carrageenan-induced air pouch assays at all doses tested, suppressed TNF-α and IL-1β cytokine levels, and inhibited vasoactive amine production in paw edema models [1]. Molecular docking studies indicated potential histamine H1 receptor antagonism as a contributing mechanism. The 4-fluorobenzyl substitution on the pyrrolo[3,2-d]isoxazole core introduces the electron-withdrawing fluorine atom that may enhance these anti-inflammatory effects relative to non-halogenated analogs, though direct comparative data are lacking.

anti-inflammatory TNF-α IL-1β leukocyte migration

Structural and Electronic Differentiation: 4-Fluorobenzyl vs. Non-Halogenated Benzyl Analog – Electron-Withdrawing Effects on Reactivity and Target Binding

The 4-fluorobenzyl group introduces a strongly electron-withdrawing para-fluoro substituent (Hammett σp = 0.06 for inductive effect; σp = -0.07 for resonance), which is absent in the unsubstituted benzyl analog (3-benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole). This electronic modification can influence the electron density of the isoxazole ring, potentially altering dipole moments, π-stacking interactions, and hydrogen-bonding capacity with biological targets [1]. The fluorine atom also serves as a metabolic blocking group, protecting the para position from cytochrome P450-mediated oxidation—a well-established strategy for improving metabolic stability that is unavailable to the non-fluorinated benzyl analog [2].

electron-withdrawing group fluorine substitution SAR medicinal chemistry

Commercial Availability and Purity: 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole vs. Structurally Rarer Analogs

The 4-fluorobenzyl analog (CAS 603067-65-8) is commercially stocked by multiple suppliers (e.g., AKSci, Leyan) at ≥97% purity, with documented identity confirmation . In contrast, the 4-chlorobenzyl analog (CAS 603067-36-3) is listed by Bidepharm at 97% purity but with narrower supplier coverage, while the 4-bromo and 4-iodo benzyl analogs are not commonly cataloged by major vendors, potentially requiring custom synthesis . This broader commercial availability of the 4-fluorobenzyl derivative reduces procurement lead times and ensures batch-to-batch consistency for routine screening.

commercial availability purity CAS 603067-65-8 procurement

Recommended Application Scenarios for 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Based on Evidence Profile


EPAC1-Mediated cAMP Signaling Pathway Screening Where Moderate Potency and Fluorine-Dependent Metabolic Stability Are Prioritized

In EPAC1 inhibitor screening cascades derived from the US11124489 SAR series, the 4-fluorobenzyl compound (IC50 = 6.7 µM) serves as a moderately potent probe with the advantage of para-fluoro metabolic blocking [1]. Researchers comparing it against the more potent 4-chlorobenzyl analog (IC50 = 3.0 µM) should select the 4-fluorobenzyl compound when microsomal stability or reduced CYP inhibition is a key selection criterion, or when exploring halogen-dependent selectivity profiles across EPAC1 vs. EPAC2 isoforms. It is less suitable for programs requiring sub-micromolar EPAC1 potency where the 4-chlorobenzyl analog or alternative chemotypes would be preferred.

Anti-Inflammatory Lead Optimization Leveraging the Pyrrolo[3,2-d]isoxazole Scaffold with Fluorinated Benzyl Substitution

The validated anti-inflammatory activity of the pyrrolo[3,2-d]isoxazole scaffold (demonstrated by R-99 and R-123 in murine air pouch and paw edema models) supports the use of the 4-fluorobenzyl derivative as a starting point for SAR expansion targeting TNF-α, IL-1β, and histamine H1 receptor pathways [2]. The para-fluoro substituent provides an electron-withdrawing handle that can modulate the isoxazole ring's electronic character while offering metabolic stability advantages over non-halogenated benzyl analogs. Direct comparative anti-inflammatory assays between fluorinated and non-fluorinated congeners are needed to quantify the fluorine-specific contribution.

Physicochemical Property Studies Comparing Positional Isomers (4-Fluoro vs. 2-Fluoro vs. Non-Fluorinated Benzyl)

The computed LogP of 2.51 for the 2-fluorobenzyl isomer provides a benchmark for systematic LogP, solubility, and permeability comparisons across the ortho, meta, and para fluorobenzyl series . The 4-fluorobenzyl compound is the logical para-substituted entry point for constructing a full positional isomer matrix to quantify how fluorine placement affects membrane partitioning, plasma protein binding, and oral bioavailability within the pyrrolo[3,2-d]isoxazole class. This application is strengthened by the compound's multi-vendor commercial availability.

Custom Synthesis and Derivatization Hub Compound for Library Enumeration

With confirmed identity (CAS 603067-65-8, ≥97% purity) and availability from at least two suppliers, the 4-fluorobenzyl compound is well-suited as a procurement-ready building block for parallel library synthesis . Its reactive sites on the isoxazole and pyrrolidine rings support further functionalization via N-alkylation, cross-coupling, or cycloaddition chemistry. Researchers enumerating fluorinated heterocyclic libraries will benefit from shorter lead times compared to custom-synthesizing the 4-bromo or 4-iodo benzyl analogs, which are not widely stocked.

Quote Request

Request a Quote for 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.